3,5-Dichloroanisole

Descripción

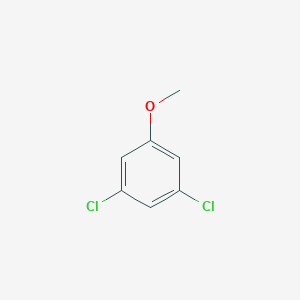

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNXYMVLSOMJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187404 | |

| Record name | 3,5-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | 3,5-Dichloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | 3,5-Dichloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33719-74-3 | |

| Record name | 1,3-Dichloro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33719-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033719743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 3,5 Dichloroanisole

Established Synthetic Routes for 3,5-Dichloroanisole

The most prominently documented industrial synthesis of this compound involves the nucleophilic aromatic substitution of 1,3,5-trichlorobenzene (B151690). google.compatsnap.com Alternative theoretical pathways can be proposed through intermediates like 3,5-dichlorophenol (B58162).

A well-established method for synthesizing this compound is the reaction of 1,3,5-trichlorobenzene with a metal methanolate. google.compatsnap.com This process involves the substitution of one of the chlorine atoms on the benzene (B151609) ring with a methoxy (B1213986) group.

The choice of solvent is crucial for the success of the synthesis, impacting reaction rate, yield, and the safety of the industrial process. Historically, solvents like hexamethylphosphoramide (B148902) (HMPA) were used, providing a yield of 78% after reacting 1,3,5-trichlorobenzene with sodium methanolate for one hour at 120°C. lumenlearning.com However, HMPA is now classified as a carcinogenic, mutagenic, and/or toxic for reproduction (CMR) substance, making it unsuitable for large-scale industrial use. lumenlearning.compatsnap.com

Another solvent, N,N′-dimethylimidazolidinone, which is not classified as a CMR substance, was investigated. lumenlearning.com While safer, the reaction of 1,3,5-trichlorobenzene with sodium methanolate in this solvent required prolonged reaction times (18 hours) at 100±5°C and resulted in a significantly lower yield of only 47.2%. lumenlearning.comgoogle.com

More recent and optimized methods utilize solvents that are not classified as CMR substances, such as dimethylsulfoxide (DMSO) and 1,1,3,3-tetramethylurea (B151932). google.compatsnap.com In DMSO, the reaction can be carried out by heating a suspension of 1,3,5-trichlorobenzene with sodium methanolate at temperatures ranging from 62°C to 80°C for 3 to 5.5 hours, achieving high yields. google.compatsnap.com Similarly, using 1,1,3,3-tetramethylurea as a solvent at temperatures between 62°C and 100°C also provides a high yield of the desired product. google.com

Interactive Table: Comparison of Reaction Conditions for Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1,3,5-Trichlorobenzene | Sodium Methanolate | Dimethylsulfoxide (DMSO) | 80 | 3 | 89 | 97 |

| 1,3,5-Trichlorobenzene | Sodium Methanolate | 1,1,3,3-Tetramethylurea | 62 -> 100 | 25 | 87 | 97 |

| 1,3,5-Trichlorobenzene | Sodium Methanolate | N,N′-dimethylimidazolidinone | 100±5 | 18 | 47.2 | N/A |

| 1,3,5-Trichlorobenzene | Sodium Methanolate | Hexamethylphosphoramide (HMPA) | 120 | 1 | 78 | N/A |

Data sourced from patent literature. lumenlearning.comgoogle.compatsnap.com

The reaction proceeds via a nucleophilic aromatic substitution mechanism. wikipedia.org An alkaline or alkaline-earth metal methanolate, such as sodium methanolate (CH₃ONa), serves as the source of the nucleophile, the methoxide (B1231860) ion (CH₃O⁻). google.compatsnap.com This strong nucleophile attacks one of the carbon atoms bearing a chlorine atom on the 1,3,5-trichlorobenzene ring. The electron-withdrawing nature of the three chlorine atoms activates the ring towards nucleophilic attack, facilitating the displacement of one of the chloride ions and the formation of a C-O bond, resulting in this compound. wikipedia.org

A significant advantage of the modern synthetic method using DMSO or 1,1,3,3-tetramethylurea is the simplified purification process. lumenlearning.compatsnap.com Older methods using solvents like HMPA required purification by column chromatography, which is cumbersome and generates large volumes of solvent waste, making it economically and environmentally challenging for industrial-scale production. lumenlearning.com

The improved method involves precipitating the this compound product by adding the reaction mixture to a second solvent, typically iced water, in which the product is insoluble. google.com The precipitated white solid can then be easily recovered by simple filtration, washed, and dried. google.com This process avoids chromatography and yields a product with high purity (around 97%) that can often be used in subsequent synthetic steps without further purification. lumenlearning.comgoogle.com Yields are significantly optimized through the choice of solvent, with DMSO providing yields as high as 89%, a substantial improvement over the 47.2% obtained with N,N′-dimethylimidazolidinone. lumenlearning.compatsnap.com

The synthesis of this compound from 1,3,5-trichlorobenzene is a specific example of a broader class of reactions: the synthesis of alkoxy aromatic compounds by reacting haloaromatic compounds with metal alkoxides. lumenlearning.comwikipedia.org This nucleophilic aromatic substitution reaction is a fundamental method for forming aryl ethers. wikipedia.org The reaction's success depends on the nature of the haloaromatic compound, the alkoxide, the solvent, and the reaction conditions. The presence of electron-withdrawing groups (like the chlorine atoms in 1,3,5-trichlorobenzene) on the aromatic ring is typically required to activate it for nucleophilic attack. wikipedia.org

While the reaction of 1,3,5-trichlorobenzene with methanolate is the most extensively documented route, an alternative pathway can be envisioned through the methylation of 3,5-dichlorophenol. This two-step approach involves first obtaining the phenol (B47542) intermediate, which is then converted to the target anisole (B1667542).

One method for synthesizing the 3,5-dichlorophenol precursor is through the catalytic hydrodechlorination of more highly chlorinated phenols. chemicalbook.com Once 3,5-dichlorophenol is obtained, it can be converted to this compound via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This classic ether synthesis involves two key steps:

Deprotonation: The acidic phenolic proton of 3,5-dichlorophenol is removed by a strong base, such as sodium hydroxide, to form the corresponding sodium 3,5-dichlorophenoxide. khanacademy.org

Nucleophilic Substitution: The resulting phenoxide ion, a potent nucleophile, attacks a methylating agent like methyl iodide or dimethyl sulfate (B86663) in an Sₙ2 reaction. masterorganicchemistry.combyjus.com The methyl group is transferred to the oxygen atom, displacing the halide or sulfate leaving group and yielding this compound. wikipedia.org

Synthesis from 1,3,5-Trichlorobenzene via Methanolate Reactions

Derivatization of this compound for Advanced Applications

This compound serves as a crucial intermediate in the synthesis of advanced materials, particularly energetic compounds and halogenated aromatic building blocks. Its derivatization primarily involves electrophilic aromatic substitution, leveraging the activating effect of the methoxy group.

Nitration of this compound to 3,5-Dichloro-2,4,6-trinitroanisole (DCTNA)

The nitration of this compound (DCA) provides a pathway to 3,5-dichloro-2,4,6-trinitroanisole (DCTNA). google.comtandfonline.com This reaction is a key step in a more efficient synthesis route for certain high-value compounds compared to traditional methods that start from 1,3,5-trichlorobenzene. scielo.brresearchgate.net The activating effect of the methoxyl group on the aromatic ring facilitates electrophilic substitution under relatively mild conditions. scielo.br This process has been shown to produce DCTNA in high yield and purity. google.comresearchgate.netosti.gov

The nitration of this compound is typically performed using a mixture of nitric acid and sulfuric acid. google.com The reaction proceeds rapidly and under milder conditions than the nitration of 1,3,5-trichlorobenzene, which requires severe conditions including high temperatures and the use of oleum. scielo.brtandfonline.com A high yield of DCTNA can be achieved even with only a small excess of nitric acid. scielo.brtandfonline.com

One documented procedure involves the addition of this compound to a stirred mixture of 90% nitric acid and 94% sulfuric acid, initially cooled in an ice bath. google.com The temperature of the exothermic reaction is allowed to rise to 50°C. google.com Following the initial reaction, the mixture is heated to 100°C for a short period to ensure the completion of the nitration. tandfonline.comgoogle.com The product is then isolated by pouring the reaction mixture onto ice, followed by filtration, washing, and drying. google.com This method has been reported to yield 3,5-dichloro-2,4,6-trinitroanisole in up to 98.6% yield. google.com Complete conversion has also been reported at 125°C over two hours with just a 5% excess of nitric acid. scielo.brtandfonline.com

Table 1: Nitration of this compound to DCTNA

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| This compound, 90% Nitric Acid, 94% Sulfuric Acid | Initial cooling, then heating from 35°C to 100°C for 8 minutes, held at 100°C for 15 minutes | 98.6% | google.com |

| This compound, Nitric Acid (5% excess), Sulfuric Acid | 125°C for 2 hours | Complete Conversion | scielo.brtandfonline.com |

The intermediate, 3,5-dichloro-2,4,6-trinitroanisole (DCTNA), is a precursor for the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an unusually insensitive and thermally stable explosive. google.comresearchgate.net There are two primary routes for this conversion from DCTNA. google.comtandfonline.comscielo.br

The first route involves the direct ammonolysis of DCTNA to yield TATB. google.comtandfonline.comosti.gov In this reaction, the chlorine atoms and the methoxy group on the DCTNA molecule are displaced by amino groups from ammonia (B1221849). scielo.br Research has shown that DCTNA reacts several times faster than 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB) under similar ammonolysis conditions. scielo.brtandfonline.com To obtain a pure product, the reaction is best conducted at temperatures below approximately 50°C. tandfonline.com This direct ammonolysis produces TATB as a fine powder, with particle sizes often less than 10 µm. tandfonline.com

An alternative pathway to TATB from DCTNA proceeds through a 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) intermediate. google.comtandfonline.comscielo.br This two-step process begins with the chlorination of DCTNA to replace the methoxy group with a chlorine atom, yielding TCTNB. google.comtandfonline.com This conversion can be achieved by treating DCTNA with thionyl chloride and a catalytic amount of dimethylformamide in a solvent such as toluene (B28343). google.comgoogle.com The reaction mixture is heated to around 95°C for about an hour. google.com

The resulting TCTNB is then subjected to ammonolysis to produce TATB. google.comtandfonline.comgoogle.com This second step, the amination of TCTNB, is typically carried out using ammonia in a toluene solvent system. google.comresearchgate.netresearchgate.net

Subsequent Conversion to 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

Iodination of this compound

The iodination of this compound is an electrophilic aromatic substitution that has been explored using various reagents. olemiss.eduuky.edunih.gov This reaction is more challenging compared to other halogenations because iodine is a less powerful electrophile. olemiss.edu

Research has investigated the use of silver salts, such as silver sulfate (Ag₂SO₄), to activate molecular iodine (I₂). olemiss.eduuky.edu The silver salt facilitates the formation of an electrophilic iodine species. uky.edunih.gov When this compound is reacted with iodine and silver sulfate in dichloromethane (B109758), a mixture of iodinated products is formed. olemiss.edu The products include mono-iodinated isomers (3,5-dichloro-2-iodoanisole and 3,5-dichloro-4-iodoanisole) and a di-iodinated product (3,5-dichloro-2,4-diiodoanisole). olemiss.edu However, the yields for these products under these specific conditions were found to be relatively low. olemiss.edu

Other iodinating systems have also been studied. nih.gov For instance, the use of N-iodosuccinimide (NIS) with p-toluenesulfonic acid (PTSA) resulted in a 68% yield of the para-iodinated product, 3,5-dichloro-4-iodoanisole, although other isomers were also formed. nih.gov

Table 2: Iodination Products of this compound

| Reagents | Solvent | Product(s) | Yield | Source |

|---|---|---|---|---|

| Iodine (I₂), Silver Sulfate (Ag₂SO₄) | Dichloromethane (DCM) | 3,5-dichloro-2-iodoanisole | 4% | olemiss.edu |

| 3,5-dichloro-4-iodoanisole | 7% | |||

| 3,5-dichloro-2,4-diiodoanisole | 9% | |||

| N-Iodosuccinimide (NIS), p-Toluenesulfonic acid (PTSA) | Not Specified | 3,5-dichloro-4-iodoanisole | 68% | nih.gov |

Synthesis of 4-amino-3,5-dichloroanisole as a Key Intermediate

4-amino-3,5-dichloroanisole is a valuable chemical intermediate. researchgate.net Its synthesis can be achieved from this compound through a nitration and subsequent reduction sequence. A representative synthesis involves the nitration of this compound to form 3,5-dichloro-4-nitroanisole, followed by the reduction of the nitro group to an amine. researchgate.net This transformation provides a key building block for more complex molecules. researchgate.net The synthesis of related compounds, such as 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols, often involves the reduction of a corresponding nitro- or aminoketone precursor. google.com

Table 2: Synthesis of 4-amino-3,5-dichloroanisole Intermediate

| Precursor | Intermediate | Final Product | Application | Source |

| This compound | 3,5-Dichloro-4-nitroanisole | 4-amino-3,5-dichloroanisole | Key intermediate for polychlorinated biphenyl (B1667301) (PCB) derivatives | researchgate.net |

Environmental Fate and Transformation of 3,5 Dichloroanisole

Occurrence and Detection in Environmental Matrices

While specific data on the widespread environmental distribution of 3,5-dichloroanisole is limited, related chlorinated aromatic compounds are well-documented pollutants, particularly in aquatic systems impacted by industrial activities. The presence of these compounds serves as an indicator for the potential occurrence of this compound in similar environments.

Although direct studies detailing the detection of this compound in tainted fish are not prevalent in the reviewed literature, the presence of related chlorophenolic compounds in fish tissue is a significant area of environmental monitoring. Chlorophenols, which are structurally related to chloroanisoles and can be precursors or degradation products, have been identified in fish inhabiting waters receiving industrial effluents. For instance, studies on river systems have monitored the exposure of fish species to pulp mill effluents by analyzing their bile and muscle tissue for over 20 different chlorophenolic compounds. nih.gov These compounds were detected in the bile of fish as far as 230 kilometers downstream from a mill, indicating that while they may be rapidly excreted, they serve as sensitive markers for recent exposure to these types of industrial pollutants. nih.gov The detection of these related compounds suggests a potential for this compound to be present in fish from similarly contaminated areas, although specific monitoring data for this compound is less common.

Pulp and paper mills that utilize chlorine for bleaching processes are known sources of a variety of chlorinated organic compounds. publications.gc.ca These effluents are complex mixtures that can include chlorinated phenols, guaiacols, catechols, and other aromatic compounds. publications.gc.caresearchgate.net The use of chlorine in conjunction with the organic matter from wood results in the formation of these persistent and toxic substances. publications.gc.ca While this compound is not always a primary compound of focus in routine monitoring, the chemical conditions within pulp mill bleaching processes are conducive to the formation of various chloroaromatic compounds. Research has identified numerous chlorophenolics in pulp and paper mill wastewater, which are considered a threat to aquatic ecosystems due to their potential for bioaccumulation and toxicity. researchgate.netnih.govncsu.edu The presence of a range of dichlorophenols and other chlorinated aromatic compounds in these wastes indicates that this compound could be a component of these industrial discharges. nih.gov

Biotransformation and Biodegradation of this compound and Related Compounds

The persistence of this compound in the environment is mitigated by the metabolic activities of microorganisms. These organisms can initiate the breakdown of this compound, leading to its eventual mineralization.

A crucial initial step in the biodegradation of this compound and its analogs is demethylation, the removal of the methyl group from the anisole (B1667542) structure. This process has been observed in anaerobic environments, such as freshwater sediments and methanogenic sludge. Studies on the closely related compound, 3,5-dichloro-p-anisyl alcohol, demonstrate that it is readily demethylated by microbial communities under anaerobic conditions. This reaction is a key biological process that paves the way for further degradation.

Under anaerobic conditions, the demethylation of 3,5-dichloro-p-anisyl alcohol leads to the stoichiometric formation of 3,5-dichloro-4-hydroxybenzyl alcohol. This conversion is a critical biotic transformation that removes the methoxy (B1213986) group, rendering the aromatic ring more susceptible to subsequent enzymatic attack.

Following the initial demethylation, the resulting 3,5-dichloro-4-hydroxybenzyl alcohol undergoes further biotic transformation. The benzyl (B1604629) alcohol group is oxidized to a carboxylic acid, yielding 3,5-dichloro-4-hydroxybenzoate. Depending on the microbial consortium present, this intermediate can then be decarboxylated, leading to the formation of 2,6-dichlorophenol. This sequential degradation pathway highlights the stepwise nature of microbial breakdown of complex aromatic compounds in anaerobic environments.

The table below summarizes the key transformation products in the biodegradation pathway of a this compound-related compound.

| Initial Compound | Transformation Product 1 | Transformation Product 2 | Final Detected Product |

| 3,5-Dichloro-p-anisyl alcohol | 3,5-Dichloro-4-hydroxybenzyl alcohol | 3,5-Dichloro-4-hydroxybenzoate | 2,6-Dichlorophenol |

Microbial Demethylation Pathways

Abiotic Dimerization to Bis(3,5-dichloro-4-hydroxyphenyl)methane

The transformation of this compound can lead to the formation of more complex molecules through abiotic processes. One significant transformation product is bis(3,5-dichloro-4-hydroxyphenyl)methane. Research has shown that the formation of this dimer occurs through an abiotic dimerization of a precursor molecule, 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov While the initial demethylation of related anisole compounds is a biological process requiring microbial activity, the subsequent dimerization is a chemical reaction that can proceed without biological assistance, as evidenced by its occurrence in autoclaved sludge samples. nih.gov

The proposed mechanism for this dimerization involves the heterolysis of 3,5-dichloro-4-hydroxybenzyl alcohol, a reaction that can be catalyzed by acids or metal salts present in the environment. nih.govresearchgate.net This leads to the formation of a highly stabilized benzylic carbocation. This reactive electrophilic species then attacks another molecule of 3,5-dichloro-4-hydroxybenzyl alcohol. The process culminates in the formation of a dimeric intermediate, which subsequently loses a formaldehyde (B43269) molecule to yield the final product, bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govresearchgate.net In one study, this dimer was identified as a brown crystalline solid and was produced in a 52% yield during a chemical reduction experiment aimed at producing the alcohol precursor. researchgate.netresearchgate.net

Table 1: Abiotic Dimerization of 3,5-dichloro-4-hydroxybenzyl alcohol

| Precursor | Transformation Process | Key Intermediate | Final Product |

|---|---|---|---|

| 3,5-dichloro-4-hydroxybenzyl alcohol | Abiotic Dimerization nih.gov | Stabilized benzylic carbocation nih.gov | Bis(3,5-dichloro-4-hydroxyphenyl)methane nih.gov |

Role of Anaerobic Microenvironments and Acetogenic Bacteria

Anaerobic microenvironments are critical settings for the transformation of chloroaromatic compounds. In these oxygen-depleted conditions, specific microbial communities, including acetogenic bacteria, play a pivotal role in the degradation food web. researchgate.net While some transformation steps, like the dimerization described above, can be abiotic, the initial breakdown of compounds like chloroanisoles often relies on biological activity. nih.gov

Microbial Degradation of Related Chloroanisoles and Chlorophenols

The microbial degradation of chloroanisoles is often initiated by a demethylation step, converting them back to their corresponding chlorophenols. nih.gov This initial O-demethylation is a crucial step as it makes the molecule more susceptible to further aerobic or anaerobic degradation. nih.govresearchgate.netarizona.edu Several bacterial species have been identified that can efficiently degrade chloroanisoles and chlorophenols. For example, soil bacteria such as Xanthomonas retroflexus, Pseudomonas putida, and Acinetobacter radioresistens have been shown to degrade 2,4,6-trichloroanisole. nih.gov The degradation pathway in these organisms involves the initial O-demethylation to 2,4,6-trichlorophenol, which is then further broken down and mineralized, indicated by the release of chloride ions. nih.gov

Biomethylation of Chlorophenols to Chloroanisoles

A competing process to the degradation of chlorophenols in the environment is their biomethylation to form chloroanisoles. nih.gov This transformation is carried out by a variety of microorganisms, including bacteria and fungi, particularly in damp environments. nih.govresearchgate.net Chloroanisoles are notable for their strong, musty or moldy odors and are often associated with taste and odor problems in drinking water and "cork taint" in wine. researchgate.netmdpi.com The formation of chloroanisoles from chlorophenols, which were historically used in wood preservatives, is a significant environmental process that converts a toxic pollutant into a potent odor-causing agent. nih.govmdpi.com

Degradation by Specific Bacterial Strains (e.g., Rhodococcus sp. T1-1)

Bacteria from the genus Rhodococcus are well-known for their robust ability to degrade a wide array of environmental pollutants, including phenols and their chlorinated derivatives. nih.govmdpi.com Strains of Rhodococcus have demonstrated the capacity to break down chlorophenols under various conditions, including high salinity. nih.gov For example, Rhodococcus opacus can completely degrade 4-chlorophenol (B41353) and 2,4,6-trichlorophenol. mdpi.com The degradation pathway for chlorophenols in Rhodococcus often starts with hydroxylation to form a chlorocatechol, which is then subject to ring cleavage and further mineralization. nih.gov The metabolic versatility of Rhodococcus species makes them important organisms for the bioremediation of sites contaminated with chlorinated aromatic compounds. nih.gov

Table 2: Degradation of Phenolic Compounds by Rhodococcus Strains

| Strain | Substrate(s) Degraded | Key Enzymatic Step | Reference |

|---|---|---|---|

| Rhodococcus rhodochrous CP-8 | Chlorophenols | Ortho hydroxylation to chlorocatechol | nih.gov |

| Rhodococcus opacus 1CP | 4-Chlorophenol, 2,4,6-Trichlorophenol | Not specified | mdpi.com |

| Rhodococcus sp. SKC | Phenol (B47542) | Not specified | mdpi.com |

Degradation Mechanisms of Dichloroanilines (DCA) as Analogues

Dichloroanilines (DCAs) serve as useful structural analogues for understanding the environmental fate of other dichloroaromatic compounds like this compound. wikipedia.orgebi.ac.uk The biodegradation of DCAs has been studied to elucidate potential transformation pathways. Generally, the degradation of dichloroanilines is initiated by the hydroxylation of the aromatic ring. wikipedia.org

Anaerobic Conversion of 3,5-Dichloroaniline (B42879) to 3-Chloroaniline (B41212)

Under anaerobic conditions, a key degradation pathway for chlorinated aromatic compounds is reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. This process has been specifically observed for 3,5-dichloroaniline (3,5-DCA). nih.gov In studies using activated sludge acclimated for 3,5-DCA degradation, the bacterium Dehalobacter sp. DH-1 was identified as being capable of anaerobically converting 3,5-DCA to 3-chloroaniline. nih.gov This transformation represents a significant initial step in the detoxification of the more highly chlorinated compound, making the resulting monochlorinated aniline (B41778) potentially more amenable to subsequent degradation. nih.gov

Aerobic Degradation of 3,5-Dichloroaniline by Pseudomonas sp.

The biodegradation of 3,5-dichloroaniline (3,5-DCA) is a critical process in its environmental dissipation. Microbial degradation, particularly by bacteria, is the primary mechanism controlling its fate in soil and water. nih.gov Certain bacterial strains have demonstrated the ability to break down this compound under aerobic conditions.

Research has successfully isolated bacterial strains capable of utilizing 3,5-DCA. For instance, after a 90-day period of acclimation with alternating anaerobic-anoxic conditions, a strain identified as Pseudomonas sp. DCA-1 was isolated from activated sludge. nih.gov This strain has shown the capability to aerobically degrade not only 3,5-DCA but also other related compounds like 3-chloroaniline and 2,5-dichloroaniline. nih.gov The ability of Pseudomonas species to metabolize various chloroanilines is well-documented, although the efficiency and pathways can differ between strains. researchgate.netnih.gov Some strains may require an inducer, such as aniline, to activate the metabolic pathways for degrading substituted anilines. nih.govcapes.gov.br The degradation process by Pseudomonas sp. DCA-1 involves the conversion of 3,5-DCA into intermediate compounds that can be further mineralized. nih.gov

Gene Clusters Involved in 3,5-Dichloroaniline Degradation (ddoA1A2A3A4, ddoBCDE)

The genetic basis for the aerobic degradation of 3,5-dichloroaniline by Pseudomonas sp. DCA-1 has been identified through transcriptome analysis and heterologous expression studies. nih.gov Two specific gene clusters, designated ddoA1A2A3A4 and ddoBCDE , are responsible for the breakdown of 3,5-DCA. nih.gov

The degradation pathway is a two-step process orchestrated by these gene clusters:

Initial Dioxygenation: The gene cluster ddoA1A2A3A4 encodes for a dioxygenase enzyme. This enzyme catalyzes the initial attack on the aromatic ring, converting 3,5-dichloroaniline into 3,5-dichlorocatechol (B76880). nih.gov

Ring Cleavage and Mineralization: The second gene cluster, ddoBCDE, encodes the enzymes necessary to mineralize the 3,5-dichlorocatechol formed in the first step. nih.gov This subsequent degradation breaks down the ring structure, ultimately leading to the complete breakdown of the compound.

This genetic discovery is significant as it reveals the precise molecular mechanisms for 3,5-DCA degradation and provides potential tools for bioremediation. nih.gov By understanding these gene clusters, it is possible to engineer microorganisms with enhanced capabilities to clean up environments contaminated with 3,5-DCA and its parent compounds. nih.gov

Role of 3,5-Dichloroaniline as a Transformation Product of Iprodione (B1672158)

3,5-Dichloroaniline is not typically introduced into the environment directly in large quantities. Instead, it is primarily known as a significant and persistent environmental transformation product of the dicarboximide fungicide iprodione. nih.govnih.govmdpi.com Iprodione is widely used in agriculture to control fungal pathogens on various crops. nih.gov

Microbial degradation is the main process that controls the dissipation of iprodione in soil, and this process leads to the formation of 3,5-DCA. nih.gov Several bacterial species, including those from the genera Arthrobacter and Pseudomonas, are involved in this transformation. nih.govnih.gov The transformation from iprodione to 3,5-DCA can occur through a series of intermediate metabolites. nih.gov Studies have shown that in some soil environments, 3,5-DCA can be more toxic and recalcitrant than the original iprodione compound, posing a greater risk to soil microbial communities. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has noted that 3,5-DCA derived from iprodione is a product of toxicological concern. mdpi.comepa.gov

| Parent Compound | Transformation Process | Key Transformation Product | Significance |

|---|---|---|---|

| Iprodione | Microbial Degradation in Soil | 3,5-Dichloroaniline (3,5-DCA) | 3,5-DCA is a major, persistent, and often more toxic metabolite. nih.govmdpi.com |

Environmental Impact Assessments and Monitoring

The persistence and potential toxicity of organochlorine compounds like 3,5-dichloroaniline necessitate robust environmental impact assessments and monitoring programs. researchgate.netfrontiersin.org These assessments aim to understand the distribution, fate, and ecological risks associated with these pollutants in various environmental compartments, including soil, water, and sediment. tandfonline.comthegef.org

Methodologies for Ecological Impact Assessment

A variety of methodologies are employed to assess the ecological impact of organochlorine compounds. These frameworks are often tiered, starting with simple screening and progressing to more complex, site-specific analyses.

Key methodologies include:

Risk Quotient (RQ) Method: This is a common first-tier approach that compares the measured environmental concentration (MEC) of a pollutant to its predicted no-effect concentration (PNEC). mdpi.comnih.gov An RQ value greater than 1 suggests a potential for adverse ecological effects, triggering further investigation. tandfonline.comnih.gov

Probabilistic Risk Assessment: This second-level assessment moves beyond single-point estimates and uses probability distributions for both exposure and effects data. mdpi.com This provides a more nuanced understanding of risk, such as the percentage of species that might be adversely affected at a given concentration. mdpi.comnih.gov

Dynamic and Mass Balance Modeling: Models like the Soil–Water–Atmosphere–Plant (SWAP) and Pesticide Emission Assessment at Regional and Local scales (PEARL) can simulate the transport and fate of pesticides in the environment. researchgate.net These models help predict concentrations in different environmental media (soil, water, sediment) over time. tandfonline.com

Life Cycle Assessment (LCA): This comprehensive framework evaluates the environmental impacts of a chemical throughout its entire life cycle, from production and use to disposal and degradation. acs.org This approach is crucial for understanding the full scope of potential harm from a pollutant and its transformation products.

Biological Monitoring and Genotoxicity Assays: Assessing the actual impact on organisms is a direct method of evaluation. This includes analyzing residue levels in biota and using bioassays, such as the Ames test or tests on Drosophila melanogaster, to determine the mutagenic or genotoxic potential of contaminated soil and water samples. tandfonline.com

Risk Assessment of Organochlorine Compounds in Marine Environments

Organochlorine compounds are of particular concern in marine environments due to their persistence, potential for long-range transport, and tendency to bioaccumulate in food webs. frontiersin.orgepa.gov Risk assessments in these ecosystems focus on contamination levels in seawater, sediments, and marine organisms. researchgate.netresearchgate.net

Sediments often act as a major sink for these pollutants, but can also become a secondary source by releasing them back into the water column. tandfonline.comresearchgate.net Monitoring programs frequently analyze surface sediments to gauge the extent of contamination. frontiersin.org For instance, studies in various coastal waters have detected a range of organochlorine pesticides, with concentrations varying based on proximity to industrial, urban, and agricultural sources. frontiersin.orgresearchgate.net

Bioaccumulation in marine life is a significant concern. Organisms at higher trophic levels, such as seals and predatory fish, can accumulate high concentrations of these compounds in their fatty tissues. frontiersin.orgepa.gov Mollusks and other bivalves are also used as bioindicators because they filter large volumes of water and can accumulate pollutants, reflecting the contamination levels in their habitat. researchgate.net Risk is often evaluated by comparing residue levels in edible seafood to established maximum residue limits (MRLs) to protect human health. frontiersin.orgnih.gov

| Compound/Group | Matrix | Location | Concentration Range | Reference |

|---|---|---|---|---|

| ΣOCPs | Seawater | Cirebon Coastal Water, Indonesia | 10 - 120 ng/L | researchgate.net |

| ΣOCPs | Sediment | Cirebon Coastal Water, Indonesia | 1.5 - 17 ng/g dw | researchgate.net |

| ΣHCH | Seafood (S. aurita) | Mansoura, Egypt | 61.61 ± 52.03 µg/kg | frontiersin.org |

| HCB | Seafood (C. harengus) | Mansoura, Egypt | 2.03 ± 1.85 µg/kg | frontiersin.org |

| ΣDDT | Mollusks | Mediterranean Sea (Egypt) | 1.30 ± 1.27 ng/g | researchgate.net |

| Dieldrin | Seal Blubber | Baltic, North, & Irish Seas | Up to 2.3 ppm (wet weight) | epa.gov |

Analytical Chemistry of 3,5 Dichloroanisole

Advanced Chromatographic and Spectrometric Techniques

Advanced analytical instrumentation is indispensable for the detailed analysis of 3,5-dichloroanisole. Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Quadrupole Resonance (NQR) spectroscopy provide high sensitivity and specificity, enabling precise characterization and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the detection and quantification of this compound. nih.govnih.gov This powerful combination separates the compound from complex mixtures and provides definitive identification based on its mass-to-charge ratio and fragmentation pattern. nih.gov The technique offers excellent sensitivity, with limits of detection (LOD) for similar aryl halides reaching below 0.78 nM and limits of quantification (LOQ) under 2.6 nM. nih.gov

Application as a Chemical Barcode in Nanoparticle Screening

A novel application of this compound is its use as a "chemical barcode" or "halocode" in pooled screening of nanoparticle delivery systems. nih.govnih.govresearchgate.net In this approach, nanoparticles are tagged with specific haloaryl compounds, including this compound. researchgate.net After administration in a pooled format, the nanoparticles are recovered from cells or tissues, and the chemical barcodes are extracted and analyzed by GC-MS. nih.govresearchgate.net This allows for the high-throughput quantification of nanoparticle uptake and delivery, providing a powerful tool for screening large libraries of nanocarriers to identify candidates with desired biological behaviors. nih.govresearchgate.netupenn.edu The use of these small molecule tags avoids issues associated with larger barcodes like nucleic acids, such as degradability and incompatibility with certain nanocarrier types. nih.gov

The following table summarizes the limits of detection and quantification for various halocodes, including this compound, as determined by GC-MS analysis in a nanoparticle screening platform. nih.gov

| Halocode | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |

| 3-bromoanisole (3BA) | < 0.78 | < 2.6 |

| 3-chloroanisole (B146291) (3CA) | < 0.78 | < 2.6 |

| 2,6-dichloroanisole (26DCA) | < 0.78 | < 2.6 |

| This compound (35DCA) | < 0.78 | < 2.6 |

| 4-iodoanisole (4IA) | < 0.78 | < 2.6 |

| 5,2-bromochloroanisole (52BCA) | < 0.78 | < 2.6 |

Use of Deuterated Analogs as Internal Standards

In quantitative analytical methods like GC-MS, deuterated internal standards are crucial for achieving high precision and accuracy. clearsynth.com These standards are molecules where one or more hydrogen atoms are replaced by deuterium (B1214612). clearsynth.com Because deuterated compounds have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts but a different mass, they can be added to a sample in a known quantity before processing. clearsynth.comnih.gov By comparing the detector response of the analyte (this compound) to that of the deuterated internal standard, analysts can correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the quantification. clearsynth.com For example, in the analysis of aryl halides, 3-chloroanisole has been used as an internal standard to generate standard curves for absolute quantification. nih.gov The use of a deuterated version of this compound would serve as an ideal internal standard for its own analysis.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state analytical technique that provides detailed information about the local chemical environment of quadrupolar nuclei, such as ³⁵Cl. wikipedia.orgslideshare.net Unlike NMR, NQR does not require an external magnetic field, instead detecting transitions between nuclear energy levels split by the interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus. wikipedia.orgdu.ac.in The resulting NQR frequency is highly sensitive to the electronic structure and symmetry of the bonding around the nucleus. wikipedia.org

For this compound, two distinct ³⁵Cl NQR frequencies are observed, corresponding to the two chemically non-equivalent chlorine atoms in the molecule. rsc.org The study of these frequencies and their behavior under varying conditions provides insight into the molecular dynamics and solid-state properties of the compound. rsc.org

Temperature and Pressure Dependence of NQR Frequencies

The NQR frequencies of ³⁵Cl in this compound exhibit a notable dependence on temperature. rsc.org Generally, as temperature increases, the NQR frequency decreases. researchgate.netnih.gov This phenomenon is primarily attributed to the averaging effect of molecular torsional vibrations on the EFG. researchgate.netnih.gov The temperature variation of the NQR frequencies can be analyzed using models like the Bayer-Kushida-Brown model to calculate the torsional frequencies of the molecule in the solid state. rsc.org In a study of this compound, the temperature dependence of the two ³⁵Cl NQR lines was analyzed using a two-mode approximation to determine the torsional frequencies and their temperature coefficients. rsc.org

The following table presents the ³⁵Cl NQR frequencies for this compound at 77 K. rsc.org

| Chlorine Position | NQR Frequency (v) at 77 K (MHz) |

| Cl(3) | 35.53 |

| Cl(5) | 35.48 |

Pressure also influences the NQR frequency. Studies on the related compound 2,3-dichloroanisole (B143163) have shown a non-linear increase in NQR frequency with pressure, indicating that both static and dynamic effects of pressure are at play. nih.gov The pressure coefficients for both chlorine lines in 2,3-dichloroanisole were found to be positive. nih.gov A similar positive pressure dependence would be expected for this compound.

Spin-Lattice Relaxation Time Studies

The spin-lattice relaxation time (T₁), a key parameter in magnetic resonance spectroscopy, characterizes the rate at which the nuclear spin system returns to thermal equilibrium with its surroundings (the "lattice") after being perturbed by a radiofrequency pulse. ucl.ac.ukwikipedia.org In NQR, T₁ measurements provide valuable information about molecular dynamics. nih.gov

For chloroanisoles, the primary mechanisms driving spin-lattice relaxation are the torsional motions of the molecule and the reorientation of the methoxy (B1213986) (–OCH₃) group. nih.gov In a study of 2,3-dichloroanisole, the T₁ versus temperature data was analyzed to estimate the activation energy for the reorientation of the CH₃ group. nih.gov The variation of T₁ with pressure was found to be minimal, suggesting that relaxation is dominated by the torsional motions of the molecules rather than pressure-induced changes. nih.gov Similar relaxation mechanisms are expected to govern the T₁ of ³⁵Cl in this compound. The study of T₁ as a function of temperature can reveal the activation barriers for molecular motions and detect the onset of phase transitions. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a mixture. nih.gov While gas chromatography (GC) is more commonly reported for the analysis of volatile and semi-volatile chloroanisoles, HPLC offers a viable alternative, particularly when coupled with a mass spectrometer (MS) or for samples that are not amenable to GC without derivatization. oup.commdpi.com

For the analysis of chlorinated aromatic compounds like this compound, reverse-phase HPLC is the predominant mode. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Typical HPLC system parameters for the analysis of compounds similar to this compound include:

| Parameter | Description | Source(s) |

| Column | C18 (octadecyl-silica) columns are widely used due to their hydrophobic nature, which effectively retains non-polar to moderately polar compounds like chloroanisoles. | researchgate.netwalshmedicalmedia.com |

| Mobile Phase | A gradient mixture of acetonitrile (B52724) or methanol (B129727) with water is typically employed. The gradient starts with a higher proportion of water and gradually increases the organic solvent content to elute compounds with increasing hydrophobicity. Acidifiers like phosphoric acid or formic acid may be added to improve peak shape and resolution. | researchgate.netwur.nl |

| Detector | A Diode Array Detector (DAD) or a UV detector can be used, often set at a wavelength around 210-220 nm for aromatic compounds. researchgate.netwur.nl For higher sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS), which allows for the unambiguous identification and quantification of the analyte at trace levels. mdpi.comnih.gov | |

| Flow Rate | Typically maintained around 1.0 mL/min for standard analytical columns. | researchgate.net |

| Injection Volume | Usually in the range of 5-20 µL. | researchgate.net |

A study on the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879), compounds structurally related to this compound, utilized an HPLC-MS/MS system. mdpi.comnih.gov The method demonstrated high sensitivity with a limit of detection for 3,5-dichloroaniline as low as 1.0 µg/kg in chive samples. mdpi.comnih.gov Such a method could be adapted for this compound, likely showing similar performance due to the structural similarities of the analytes.

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances. google.com The choice of method depends on the sample type (e.g., water, sediment, biological tissue).

Solvent extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. youtube.comyoutube.com For chloroanisoles, which are semi-volatile organic compounds, liquid-liquid extraction (LLE) and Soxhlet extraction are common methods. oup.compublications.gc.ca

Liquid-Liquid Extraction (LLE): This method is primarily used for aqueous samples. oup.compublications.gc.ca

Procedure: A water sample (e.g., 1 liter) is vigorously mixed with a water-immiscible organic solvent that has a high affinity for this compound. Dichloromethane (B109758) is an effective solvent for this purpose. oup.compublications.gc.ca The chloroanisole partitions from the aqueous phase into the organic solvent. The extraction is often repeated multiple times with fresh solvent to ensure quantitative recovery. The combined organic extracts are then dried and concentrated for analysis. oup.compublications.gc.ca In some procedures, the pH of the water sample may be adjusted to optimize the extraction of target analytes and minimize the co-extraction of interfering acidic or basic compounds. columbia.edu

Soxhlet Extraction: This technique is suitable for solid or semi-solid samples, such as sediment or cork. nih.govoup.compublications.gc.ca

Procedure: The solid sample is placed in a thimble within a Soxhlet extractor. A suitable solvent mixture, such as acetone/hexane, is heated, and its vapor bypasses the thimble, condenses, and drips back onto the sample. oup.compublications.gc.ca This continuous process efficiently extracts the analytes from the solid matrix over several hours. The resulting extract is then concentrated. For the analysis of chloroanisoles in cork, extraction with n-pentane has also been reported. nih.gov

The selection of the extraction solvent is critical. Dichloromethane is noted for its high extraction efficiency for a broad range of non-polar to polar compounds. oup.compublications.gc.ca Hexane is suitable for non-polar compounds, while solvent mixtures like acetone/hexane offer a balance of polarity to effectively extract analytes from complex matrices like sediment. oup.compublications.gc.ca

| Extraction Technique | Sample Matrix | Solvents | Key Findings | Source(s) |

| Liquid-Liquid Extraction | Water | Dichloromethane | Stirring a 1 L water sample with dichloromethane effectively extracts a wide range of chloroanisoles. Recoveries generally range between 70% and 85%. | oup.compublications.gc.ca |

| Soxhlet Extraction | Sediment | Acetone-Hexane (59:41) | A 5-hour extraction is effective for recovering chloroanisoles from sediment samples. | oup.compublications.gc.ca |

| Solid-Liquid Extraction | Cork | n-Pentane | Used for the simultaneous determination of chloroanisoles and chlorophenols in cork samples. | nih.gov |

Solid-Phase Extraction (SPE): SPE is a modern alternative to LLE that reduces solvent consumption and can provide cleaner extracts. researchgate.netnih.govfms-inc.com

Procedure: The sample is passed through a cartridge packed with a solid adsorbent (the stationary phase). For chloroanisoles, reverse-phase sorbents like Oasis HLB (a hydrophilic-lipophilic balanced polymer) or C18 are effective. researchgate.net The analyte is retained on the sorbent while other matrix components pass through. The retained analyte is then eluted with a small volume of an organic solvent like methanol or hexane. researchgate.net This technique is widely used for preparing water samples and wine for chloroanisole analysis. researchgate.netnih.gov

Following extraction, the solvent volume is typically large and must be reduced to concentrate the analytes to a level suitable for instrumental analysis.

Evaporative Concentration: A common method involves gentle evaporation of the extraction solvent. oup.compublications.gc.ca

Snyder Column: For larger volumes, the extract is often placed in a flask fitted with a Snyder column and heated gently. This setup allows the solvent to evaporate and be collected while retaining the less volatile analytes. oup.compublications.gc.ca

Nitrogen Stream: For smaller volumes, a gentle stream of high-purity nitrogen is directed onto the surface of the extract. oup.compublications.gc.ca This technique, often performed at a slightly elevated temperature, efficiently evaporates the solvent, leaving the concentrated analytes behind. The extract is typically concentrated to a final volume of 1.0 mL or less before analysis. oup.compublications.gc.ca

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that combines extraction and concentration into a single step. nih.gov

Procedure: A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane, PDMS) is exposed to the sample's headspace (Headspace-SPME) or directly immersed in the sample. nih.gov Analytes partition onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. This method is highly sensitive and has been successfully applied to the determination of odorous trihalogenated anisoles in water, achieving detection limits in the nanogram-per-liter range. nih.gov

Combining extraction and concentration techniques, such as SPE followed by dispersive liquid-liquid microextraction (DLLME), can achieve extremely high enrichment factors, allowing for the detection of trace-level contaminants in environmental samples. researchgate.net

Biochemical and Biological Interactions of 3,5 Dichloroanisole

Metabolic Studies in Biological Systems

The investigation into the metabolic fate of 3,5-dichloroanisole and its interactions with biological systems is crucial for understanding its environmental persistence and potential toxicological implications. Research in this area often employs advanced analytical techniques to trace the compound's transformation and to observe its effects on microbial communities, which are the primary drivers of its degradation in the environment.

Investigation of Metabolic Pathways using Deuterated Tracers

The elucidation of metabolic pathways of xenobiotic compounds like this compound can be effectively achieved through the use of isotopically labeled molecules, particularly those substituted with deuterium (B1214612) (a stable isotope of hydrogen). While specific studies detailing the use of deuterated this compound are not prevalent in publicly accessible literature, the methodology is a well-established tool in metabolic research. This approach, known as deuterium labeling, involves replacing one or more hydrogen atoms in the this compound molecule with deuterium atoms. frontiersin.org

The resulting deuterated this compound is chemically identical to the original compound but has a higher mass. frontiersin.org This mass difference allows researchers to track the compound and its metabolic byproducts through a biological system using mass spectrometry. The primary advantage of this technique is the ability to distinguish the administered compound and its metabolites from naturally occurring substances within the organism or environment.

In a typical study, a biological system (e.g., a microbial culture, soil sample, or laboratory animal) is exposed to the deuterated compound. Over time, samples are collected and analyzed. The presence of deuterium in various isolated molecules confirms that they are derived from the original deuterated tracer. This allows for the unambiguous identification of metabolic intermediates and final degradation products, thereby mapping the metabolic pathway.

For instance, studies on other deuterated molecules have successfully demonstrated this principle. Research on the metabolism of deuterated analogues of the drug chlorambucil (B1668637) in rats showed that deuterium labeling could be used to track the formation of metabolites and even influence the rate of metabolic processes. mdpi.com Similarly, deuterated drugs have been shown to exhibit altered metabolic stability, a phenomenon known as the kinetic isotope effect, which can provide insights into the rate-limiting steps of a metabolic pathway. acs.org

Impact on Soil Microorganisms and Ecosystem Functioning

While information on the direct impact of this compound on soil microorganisms is limited, extensive research has been conducted on its close structural analog and potential metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA). These studies provide significant insights into the potential ecological effects of compounds within this chemical family. Research has shown that 3,5-DCA, a primary transformation product of the fungicide iprodione (B1672158), is a key factor in the adverse effects observed on soil microbial communities. frontiersin.orgnih.gov

The presence of 3,5-dichloroaniline in soil has been demonstrated to cause a persistent reduction in key soil enzymatic activities and to inhibit the crucial process of nitrification. frontiersin.orgnih.gov Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a vital step in the nitrogen cycle and is carried out by specific groups of microorganisms. The inhibition of this process can have significant consequences for soil fertility and nutrient availability to plants.

Studies have identified 3,5-DCA as the primary agent responsible for the reduction in potential nitrification (PN) in soils treated with the pesticide iprodione. nih.gov Direct application of 3,5-DCA to soil has been shown to induce a dose-dependent reduction in both potential nitrification and the concentration of nitrate (NO₃⁻-N). frontiersin.org

| Parameter Affected | Observation | Reference |

| Enzymatic Activities | Persistent reduction | frontiersin.orgnih.gov |

| Potential Nitrification (PN) | Persistent reduction | frontiersin.orgnih.gov |

| Nitrate (NO₃⁻-N) Levels | Dose-dependent reduction upon direct application | frontiersin.org |

This table summarizes the observed effects of 3,5-dichloroaniline on key soil functions.

Beyond its functional impacts, 3,5-dichloroaniline has been shown to induce significant structural changes in both bacterial and fungal communities in the soil. frontiersin.orgnih.gov The diversity and composition of these microbial communities are critical indicators of soil health.

| Microbial Group | Observed Effect | Reference |

| Actinobacteria | Negative correlation with 3,5-DCA | frontiersin.org |

| Hyphomicrobiaceae | Negative correlation with 3,5-DCA | frontiersin.org |

| Ilumatobacter | Negative correlation with 3,5-DCA | frontiersin.org |

| Solirubrobacter | Negative correlation with 3,5-DCA | frontiersin.org |

| Pichiaceae (Fungi) | Negative correlation with 3,5-DCA | frontiersin.org |

This table illustrates the specific microbial taxa negatively impacted by the presence of 3,5-dichloroaniline in soil.

Systems Biology and Metabolomics Approaches in Related Compounds

Systems biology and metabolomics offer powerful tools for understanding the complex interactions between chemical compounds and biological systems at a molecular level. These approaches provide a holistic view of the cellular response to xenobiotics, moving beyond the study of single endpoints to a broader analysis of metabolic networks.

Metabolomic Profiling for Understanding Biological Responses

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By providing a snapshot of the metabolome, this technique can reveal the physiological state of a biological system and how it is altered by exposure to a chemical compound.

In the context of environmental contaminants like chlorinated aromatic compounds, metabolomic profiling can identify biomarkers of exposure and effect. For instance, a study on the bioaugmentation consortium SDC-9™, which is capable of dechlorinating chlorinated ethenes, utilized untargeted metabolomics to identify metabolic fingerprints associated with active dechlorination. frontiersin.org This approach allowed for the identification of potential biomarkers indicative of the bioremediation process. The study successfully used multivariate statistical techniques to find patterns in the vast number of detected spectral features that correlated with the degradation of cis-1,2-dichloroethene to vinyl chloride and ethene. frontiersin.org

| Metabolomics Application | Finding | Relevance to Chlorinated Compounds | Reference |

| Biomarker Discovery | Identification of 18 potential biomarkers for active dechlorination of chlorinated ethenes. | Demonstrates the potential to find indicators of bioremediation for chlorinated pollutants. | frontiersin.org |

| Process Monitoring | Metabolome patterns reliably identified the dechlorination activity in microbial consortia. | Suggests metabolomics can be a tool to monitor the breakdown of chlorinated compounds in the environment. | frontiersin.org |

This table provides examples of how metabolomic profiling has been applied to understand the biological responses to related chlorinated compounds.

By applying such systems-level approaches to the study of this compound, a more comprehensive understanding of its biochemical and biological interactions can be achieved, from its metabolic fate to its impact on ecosystem functioning.

Chemical Biology Approaches to Understanding Molecular Mechanisms

The elucidation of the precise molecular mechanisms by which this compound exerts its biological effects remains an area of active investigation. While specific studies employing chemical biology tools for this particular compound are limited, the broader field of chemical biology offers a powerful arsenal (B13267) of techniques that could be applied to unravel its interactions with cellular components. These approaches are designed to probe biological systems with chemical precision, enabling the identification of direct molecular targets and the characterization of downstream cellular responses.

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that could be instrumental in identifying the enzyme targets of this compound. ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. By designing probes based on the structure of this compound, researchers could potentially isolate and identify the proteins that interact with this compound in a cellular context. This would provide direct evidence of its molecular targets and offer insights into the pathways it perturbs.

Chemical Probes and Reporter-Tagged Analogs of this compound could be synthesized to visualize and track its subcellular localization and interactions. For instance, a fluorescently tagged version of this compound would allow for real-time imaging of its distribution within cells, providing clues about its sites of action. Similarly, analogs equipped with bioorthogonal handles, such as alkynes or azides, would enable "click chemistry" applications. nih.govresearchgate.net These tagged molecules could be introduced into a biological system, and after they have bound to their targets, a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag for enrichment) can be attached. nih.gov This strategy would facilitate the isolation and identification of binding partners.

Computational and Systems Biology Approaches , such as those utilizing toxicogenomics networks, can predict potential protein targets for environmental chemicals like this compound. nih.govnih.govacs.org By integrating data on chemical structures, protein-protein interactions, and known chemical-protein associations, these models can generate hypotheses about the molecular targets of understudied compounds. nih.govnih.gov Such in silico predictions can then guide the design of focused experimental studies to validate these putative targets.

While direct experimental evidence for this compound is still emerging, the application of these and other chemical biology strategies holds great promise for a more detailed understanding of its molecular mechanisms of action.

Formation Pathways in Complex Biological Matrices

The presence of this compound in the environment is not solely due to anthropogenic sources; it can also be formed through biological processes in complex matrices. Microbial activity, particularly O-methylation, plays a significant role in its biogenesis from precursor compounds.

A key pathway for the formation of chloroanisoles, including analogs like this compound, is the microbial O-methylation of corresponding chlorophenols. This biotransformation is carried out by a variety of microorganisms, including bacteria and fungi. The process involves the enzymatic transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group of a chlorophenol.

Several bacterial strains, such as those from the genera Rhodococcus and Mycobacterium, have been shown to O-methylate a range of chlorinated phenolic compounds. nih.gov While their primary metabolic activity may be the degradation of these compounds, they also exhibit a capacity for O-methylation. nih.gov Studies have indicated that the O-methylating enzymes in these bacteria often show a preference for substrates with a hydroxyl group flanked by two chlorine substituents. nih.gov

The table below summarizes some of the microbial strains capable of O-methylating chlorophenols.

| Microorganism | Precursor Compound | Product |

|---|---|---|

| Rhodococcus sp. strain CG-1 | Polychlorophenols | Polychloroanisoles |

| Mycobacterium sp. strain CG-2 | Polychlorophenols | Polychloroanisoles |

| Rhodococcus sp. strain CP-2 | Pentachlorophenol | Pentachloroanisole |

| Trichoderma longibrachiatum | 2,4,6-Trichlorophenol | 2,4,6-Trichloroanisole |

This enzymatic O-methylation is catalyzed by chlorophenol O-methyltransferases (CPOMTs). nih.gov These enzymes facilitate a nucleophilic substitution reaction where the hydroxyl group of the chlorophenol attacks the methyl group of SAM. nih.gov

Fungi, particularly wood- and litter-degrading species, are significant producers of a variety of chlorinated aromatic compounds, including chlorinated anisyl metabolites. nih.govacs.orgnih.govreactionbiology.com The biosynthesis of these compounds is a natural process and contributes to the environmental pool of these substances. nih.govacs.org Fungi possess the enzymatic machinery to synthesize these molecules de novo from simple carbon sources like glucose.

The production of chlorinated anisyl metabolites by fungi is widespread, with numerous genera capable of this biosynthesis. reactionbiology.com The concentrations of these naturally produced chlorinated aromatics in environments like forest litter can be substantial. nih.govacs.org

A key enzyme in this process is a chlorophenol O-methyltransferase (CPOMT), which has been purified and characterized from the fungus Trichoderma longibrachiatum. nih.govsigmaaldrich.com This enzyme is inducible by chlorophenols and exhibits high specificity for halogenated phenols. nih.govsigmaaldrich.com It catalyzes the S-adenosyl-L-methionine (SAM)-dependent O-methylation of various chlorophenols to their corresponding chloroanisoles. nih.govsigmaaldrich.com

The table below provides details on the chlorophenol O-methyltransferase from Trichoderma longibrachiatum.

| Enzyme Property | Value/Characteristic |

|---|---|

| Enzyme Name | Chlorophenol O-methyltransferase (CPOMT) |

| Source Organism | Trichoderma longibrachiatum |

| Substrate for Km determination | 2,4,6-Trichlorophenol |

| Km for 2,4,6-Trichlorophenol | 135.9 ± 12.8 µM sigmaaldrich.com |

| Km for SAM | 284.1 ± 35.1 µM sigmaaldrich.com |

| Inhibitor | S-Adenosylhomocysteine (competitive) sigmaaldrich.com |

| Ki for S-Adenosylhomocysteine | 378.9 ± 45.4 µM sigmaaldrich.com |

The biosynthesis of these compounds highlights the significant role of fungi in the natural cycling of halogenated organic molecules.

Future Research Directions and Applications

Development of Novel Synthetic Routes for 3,5-Dichloroanisole and its Derivatives

The development of novel synthetic methodologies for this compound and its derivatives is a key area of ongoing research. Traditional methods often involve multi-step processes with harsh reagents and the potential for isomeric impurities. Future research will likely focus on creating more efficient, selective, and environmentally benign synthetic pathways.

One promising avenue is the exploration of advanced catalytic systems. This includes the use of novel metal catalysts and ligands to achieve regioselective chlorination of anisole (B1667542), minimizing the formation of unwanted isomers. Additionally, the development of C-H activation strategies could provide a more direct and atom-economical route to this compound and its derivatives, bypassing the need for pre-functionalized starting materials.

Furthermore, flow chemistry presents an opportunity to improve the synthesis of these compounds. By conducting reactions in continuous flow reactors, researchers can achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This approach could be particularly beneficial for reactions involving hazardous reagents or intermediates.

Advanced Bioremediation Strategies for this compound Contamination

Bioremediation offers a promising and sustainable approach to address environmental contamination with this compound. Future research in this area will likely focus on the discovery and engineering of microorganisms and enzymes capable of efficiently degrading this persistent pollutant.

A key direction is the isolation and characterization of novel microbial strains from contaminated sites that have naturally evolved pathways for chloroanisole degradation. Understanding the metabolic pathways and key enzymes involved in the breakdown of this compound is crucial. For instance, O-demethylation is a potential initial step in the microbial degradation of chloroanisoles, which could then be followed by degradation pathways similar to those for corresponding chlorophenols. However, more detailed research is needed to elucidate the specific subsequent steps for this compound degradation.

Genetic and protein engineering techniques can be employed to enhance the catalytic efficiency and substrate specificity of enzymes involved in the degradation process. This could lead to the development of "designer" microbes or enzyme cocktails specifically tailored for the bioremediation of this compound-contaminated environments.

Another area of focus is the investigation of synergistic effects in bioremediation. This involves the use of microbial consortia where different species work together to achieve complete degradation of the compound. Understanding the complex interactions within these communities will be essential for developing robust and effective bioremediation strategies.

Refined Analytical Methods for Trace Detection in Complex Matrices

The accurate and sensitive detection of this compound at trace levels in complex environmental and biological samples is critical for monitoring contamination and assessing exposure. Future research will aim to develop more refined and robust analytical methods to meet this challenge.

Innovations in sample preparation techniques are crucial for improving the extraction and preconcentration of this compound from matrices such as soil, water, and biological tissues. This includes the development of novel solid-phase microextraction (SPME) fibers and other sorbent-based methods with enhanced selectivity and efficiency.

In terms of detection, the coupling of advanced separation techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), with high-resolution mass spectrometry (HRMS) will provide enhanced resolving power and sensitivity. This will enable the unambiguous identification and quantification of this compound and its metabolites even in the presence of complex background interferences.

Furthermore, the development of portable and field-deployable sensors for the rapid, on-site detection of this compound is a significant area of future research. These sensors could be based on various principles, including electrochemical, optical, or biological recognition elements, providing real-time data for environmental monitoring and risk assessment.

Deeper Elucidation of Biological Interaction Mechanisms

A more profound understanding of the molecular mechanisms through which this compound interacts with biological systems is essential for assessing its potential toxicological effects. Future research will delve deeper into these interactions at the cellular and molecular levels.

Investigating the binding of this compound to specific proteins and other biological macromolecules is a key area of focus. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide detailed insights into these interactions, helping to identify potential molecular targets.

Time-resolved spectroscopy has been utilized to study the intermediates formed during the photolysis of chloroanisoles in aqueous solutions. For example, pulse radiolysis experiments have demonstrated that hydroxyl radicals react with chloroanisoles by adding to the aromatic ring, which forms hydroxycyclohexadienyl radicals. These intermediates can then undergo further elimination reactions. Understanding these reactive intermediates is crucial for elucidating the mechanisms of photo-induced toxicity.

Furthermore, studying the effects of this compound on cellular signaling pathways, gene expression, and metabolic processes will provide a more comprehensive picture of its biological activity. This knowledge is crucial for a complete understanding of its environmental and health implications.

Integration of Omics Technologies for Comprehensive Understanding

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will revolutionize our understanding of the biological effects of this compound. These high-throughput approaches allow for a global and unbiased assessment of the molecular changes induced by exposure to this compound.

Transcriptomics, for instance, can identify changes in gene expression patterns in organisms exposed to this compound, providing insights into the cellular pathways that are affected. Proteomics can then be used to study the corresponding changes in protein expression and post-translational modifications, revealing the functional consequences of these gene expression changes.

Metabolomics, the large-scale study of small molecules, can identify alterations in metabolic pathways following exposure to this compound. This can help to pinpoint specific enzymes and metabolic processes that are targeted by the compound and can also lead to the discovery of novel biomarkers of exposure.

By integrating data from these different omics platforms, researchers can construct a comprehensive systems-level understanding of the biological response to this compound. This holistic approach will be invaluable for risk assessment and for developing strategies to mitigate the potential adverse effects of this environmental contaminant.

Q & A

Q. How is 3,5-Dichloroanisole utilized as an internal standard in quantitative NMR analysis?